1-(3-iodopropyl)-4-phenoxyBenzene
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Overview
Description
1-(3-Iodopropyl)-4-phenoxyBenzene is an organic compound that features an iodopropyl group attached to a phenoxybenzene core
Preparation Methods
The synthesis of 1-(3-iodopropyl)-4-phenoxyBenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-phenoxybenzaldehyde and 1,3-diiodopropane.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(3-Iodopropyl)-4-phenoxyBenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxybenzene core can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Scientific Research Applications
1-(3-Iodopropyl)-4-phenoxyBenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug candidates.
Materials Science: It is utilized in the preparation of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(3-iodopropyl)-4-phenoxyBenzene involves its ability to undergo nucleophilic substitution reactions. The iodine atom in the iodopropyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .
Comparison with Similar Compounds
1-(3-Iodopropyl)-4-phenoxyBenzene can be compared with similar compounds such as:
1-(3-Iodopropyl)-4-methylquinolin-1-ium Iodide: This compound is used as an intermediate in the synthesis of fluorescent dyes.
1-(3-Iodopropyl)-4-(trifluoromethoxy)benzene: This compound features a trifluoromethoxy group, which imparts different chemical properties compared to the phenoxy group.
Properties
CAS No. |
142523-68-0 |
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Molecular Formula |
C15H15IO |
Molecular Weight |
338.18 g/mol |
IUPAC Name |
1-(3-iodopropyl)-4-phenoxybenzene |
InChI |
InChI=1S/C15H15IO/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |
InChI Key |
RRGXEYJEXRUSMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCI |
Origin of Product |
United States |
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